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molecular formula C14H19NO4 B1401402 Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate CAS No. 56975-25-8

Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate

Cat. No. B1401402
M. Wt: 265.3 g/mol
InChI Key: AOXDUXURUYRVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085586B2

Procedure details

Into a 500-mL round-bottom flask, was placed ethyl 3-oxocyclohexane-1-carboxylate (7 g, 41.13 mmol, 1.00 equiv), ethyl 2-cyanoacetate (6.5 g, 57.46 mmol, 1.40 equiv), AcOH (0.8 mL) and NH4OAc (300 mg) in toluene (150 mL). The resulting solution was heated to reflux overnight in presence of a Dean-Stark. After the starting 4 was consumed completely, the resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:9) to give the corresponding ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate (8.0 g, 73%) as yellow oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NH4OAc
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:3]1.[C:13]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])#[N:14].CC(O)=O>C1(C)C=CC=CC=1>[C:13]([C:15](=[C:2]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:3]1)[C:16]([O:18][CH2:19][CH3:20])=[O:17])#[N:14]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O=C1CC(CCC1)C(=O)OCC
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
CC(=O)O
Step Four
Name
NH4OAc
Quantity
300 mg
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL round-bottom flask, was placed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight in presence of a Dean-Stark
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the starting 4 was consumed completely
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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